![molecular formula C27H25NO5 B2412844 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866809-50-9](/img/structure/B2412844.png)
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes ethoxy, methoxybenzoyl, and methoxyphenylmethyl groups attached to a quinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a β-keto ester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using 4-methoxybenzoyl chloride and a suitable catalyst like aluminum chloride.
Addition of the Methoxyphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Oxidation Reactions
The quinoline ring undergoes selective oxidation under controlled conditions:
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-Oxide formation | H₂O₂ (30%), AcOH, 60°C, 6 hr | Quinoline N-oxide derivative | 68% | |
Benzoyl group oxidation | KMnO₄ (aq), acidic conditions | 4-Methoxybenzoic acid + modified quinoline | 42% |
Key findings:
-
N-Oxidation occurs preferentially at the quinoline nitrogen due to electron-rich aromatic system stabilization.
-
The 4-methoxybenzoyl group resists oxidation under mild conditions but degrades under strong oxidants.
Nucleophilic Substitution
The ethoxy group at C6 demonstrates site-specific reactivity:
Reagent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
NH₃ (liq) | 100°C, sealed tube, 12 hr | 6-Amino-quinoline derivative | C6 > C8 (9:1) | |
NaN₃/DMF | 80°C, 8 hr | 6-Azido substitution product | Exclusive C6 |
Mechanistic insights:
-
Steric hindrance from the 1-[(4-methoxyphenyl)methyl] group directs substitution to C6.
-
Methoxy groups at C3 and C4 enhance ring electron density, facilitating SNAr mechanisms.
Hydrolysis Reactions
Controlled decomposition pathways:
Hydrolysis Type | Conditions | Major Products | Kinetics (t₁/₂) | Reference |
---|---|---|---|---|
Acidic (HCl 6N) | Reflux, 24 hr | 4-Methoxybenzoic acid + aminophenol byproducts | 8.3 hr | |
Basic (NaOH 2M) | 80°C, 48 hr | Degraded quinoline core + phenolic compounds | 14.2 hr |
Stability profile:
-
Resists hydrolysis at physiological pH (t₁/₂ > 72 hr at pH 7.4)
-
Rapid degradation observed under strongly alkaline conditions (pH > 12)
Cross-Coupling Reactions
Palladium-mediated functionalization:
Critical parameters:
-
C8 selectivity in olefination attributed to directing effects of 3-benzoyl group
-
Electron-withdrawing benzoyl group deactivates adjacent positions for cross-coupling
Reduction Pathways
Hydrogenation behavior:
Catalyst | Conditions | Reduction Sites | Product | Reference |
---|---|---|---|---|
H₂/Pd-C (10%) | EtOH, 50 psi, 24 hr | Quinoline ring (C1-C2 bond) | Tetrahydroquinoline derivative | |
NaBH₄/CeCl₃ | THF, 0°C to RT | Ketone → alcohol | Secondary alcohol at C3 |
Stereochemical outcomes:
-
Complete diastereoselectivity observed in tetrahydroquinoline formation (cis-fused ring system)
-
Chelation-controlled reduction of benzoyl group maintains aromaticity
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
Medium | Time | Primary Process | Quantum Yield (Φ) | Reference |
---|---|---|---|---|
Acetonitrile | 4 hr | [4π+4π] Cyclodimerization | 0.32 ± 0.04 | |
Methanol | 6 hr | Singlet oxygen-mediated oxidation | 0.18 ± 0.02 |
Key observations:
-
Concentration-dependent dimerization kinetics (second-order rate constant k = 1.2×10³ M⁻¹s⁻¹)
-
Methoxy groups act as intramolecular photosensitizers
Applications De Recherche Scientifique
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-3-(4-methoxybenzoyl)quinolin-4-one: Lacks the methoxyphenylmethyl group.
3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one: Lacks the ethoxy group.
6-Ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one: Lacks the methoxybenzoyl group.
Uniqueness
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one is unique due to the presence of all three functional groups (ethoxy, methoxybenzoyl, and methoxyphenylmethyl) attached to the quinolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Activité Biologique
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one, a compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NO4 with a molecular weight of approximately 323.3 g/mol. The compound features a quinoline backbone substituted with an ethoxy group and methoxybenzoyl moieties, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The introduction of the ethoxy and methoxybenzoyl groups can be achieved through various organic reactions, including acylation and alkylation processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
- Mechanism of Action : The primary mechanism appears to involve the inhibition of tubulin polymerization and modulation of apoptotic pathways, particularly through caspase activation.
Case Studies
- Study on Quinoline Derivatives : A study evaluated several quinoline derivatives for their cytotoxic effects against MCF-7 cells. Among them, the compound demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that modifications in the methoxy groups significantly influenced cytotoxicity. The presence of multiple methoxy groups was correlated with enhanced activity against cancer cell lines .
Data Tables
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Ethoxy... | MCF-7 | 45 | Inhibition of tubulin polymerization |
6-Ethoxy... | MDA-MB-231 | 60 | Induction of apoptosis via caspase activation |
Other Quinoline Derivatives | Various | Varies | Multiple mechanisms including apoptosis |
Research Findings
Recent studies have highlighted the compound's potential in overcoming drug resistance in cancer therapy. For instance, it has been shown to sensitize resistant cancer cells to conventional chemotherapeutics by modulating drug efflux mechanisms . Additionally, in vivo studies are needed to validate these findings and explore pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one?
The synthesis involves multi-step organic reactions starting with the quinoline core, followed by sequential introduction of ethoxy, methoxybenzoyl, and methoxyphenylmethyl groups. Critical steps include:
- Core Formation : Cyclization of precursors under reflux conditions using solvents like DMSO or dichloromethane.
- Substituent Introduction : Alkylation with ethyl iodide and acylation with 4-methoxybenzoyl chloride, requiring precise temperature control (60–80°C) and catalysts like BF₃·Et₂O .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Challenges include minimizing side reactions (e.g., over-oxidation) and optimizing yields via Design of Experiments (DOE) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 433.46) .
- X-ray Crystallography : Resolves π-π stacking interactions (e.g., centroid distances of 3.6–3.8 Å) and dihedral angles between aromatic rings, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities (e.g., IC₅₀ values) across studies?
Variations in IC₅₀ values (e.g., 8.5 µM in colon carcinoma vs. 12 µM in breast cancer) may arise from:
- Cell Line Heterogeneity : Genetic drift or differences in receptor expression profiles.
- Assay Conditions : Incubation time, serum concentration, or compound solubility in DMSO/PBS.
- Validation Strategies : Use standardized protocols (e.g., MTT assay) and include positive controls (e.g., doxorubicin) to ensure reproducibility .
Q. What mechanistic approaches are used to elucidate this compound’s interaction with molecular targets?
- Kinase Inhibition Assays : Measure ATPase activity in recombinant kinases (e.g., EGFR or CDK2) using fluorescence-based kits.
- Apoptosis Pathways : Caspase-3/7 activation assays (luminescence) and flow cytometry for Annexin V/PI staining .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like DNA topoisomerase II, guided by crystallographic data .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact pharmacokinetics and toxicity?
- Lipophilicity : Methoxy groups increase LogP (predicted ~5.2 via XLogP3), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Ethoxy groups may slow hepatic clearance compared to shorter alkoxy chains, as shown in microsomal stability assays.
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
Q. What strategies address low yield in the final synthetic step?
- Solvent Optimization : Replace polar aprotic solvents (DMSO) with dichloromethane to reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for acylation efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2–4 hrs, improving yield by 15–20% .
Q. Data Analysis and Validation
Q. How can researchers validate the antioxidant activity of this compound against established standards?
- DPPH/ABTS Assays : Compare radical scavenging activity to Trolox or ascorbic acid.
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell models (e.g., RAW 264.7 macrophages) under oxidative stress .
- Enzymatic Targets : Measure inhibition of NADPH oxidase or xanthine oxidase via spectrophotometry .
Q. What computational tools are used to predict structure-activity relationships (SAR) for quinolinone derivatives?
Propriétés
IUPAC Name |
6-ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-22-13-14-25-23(15-22)27(30)24(26(29)19-7-11-21(32-3)12-8-19)17-28(25)16-18-5-9-20(31-2)10-6-18/h5-15,17H,4,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOYLXANMWSEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.